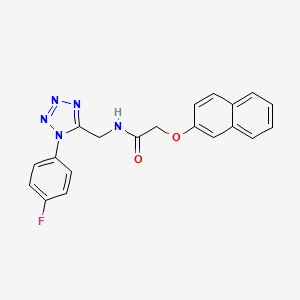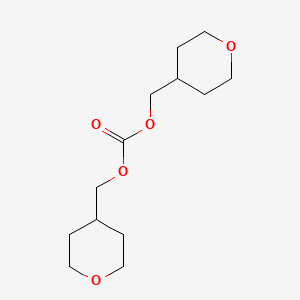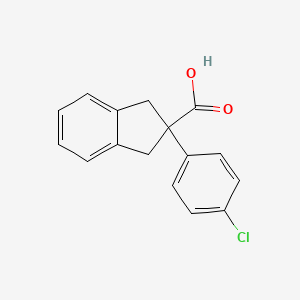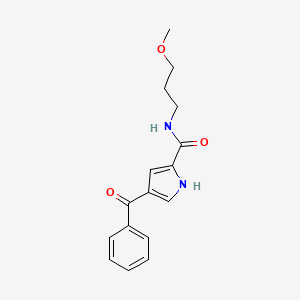
4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide, also known as 4-BMP, is a synthetic compound used in a variety of scientific research applications. 4-BMP is a part of the pyrrole-2-carboxamide family of compounds, which are known to possess a variety of biological activities. The compound has a molecular weight of 393.51 g/mol and is composed of a benzoyl group attached to a nitrogen atom, which is connected to a pyrrole ring. The pyrrole ring is connected to a methoxypropyl group and a carboxamide group. 4-BMP has been studied for its potential applications in various areas of scientific research, such as biochemistry, physiology, and pharmacology.
科学的研究の応用
Synthesis and Activity in Drug Development
The synthesis of similar compounds, such as 5-acetyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, has been studied for their anti-inflammatory and analgesic activities. These compounds, including 5-benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid, were selected based on their potency in mouse assays and their minimal gastrointestinal side effects in rats upon chronic administration. Extensive quantitative structure-activity relationship (QSAR) studies have correlated the analgesic and anti-inflammatory potencies of these compounds with the steric and hydrogen-bonding properties of the benzoyl substituents, highlighting their potential in drug development processes (Muchowski et al., 1985).
Material Science and Polymer Chemistry
In polymer chemistry, the novel synthesis of functionalized polymers through chain-end functionalization techniques has been explored. An example is the synthesis of ω-amidopolystyrene by reacting poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide, leading to aromatic carboxyl chain-end functionalized polystyrene. Such methodologies demonstrate the compound's utility in creating advanced materials with specific end-group functionalities, which are crucial for further chemical modifications or for altering material properties (Summers & Quirk, 1998).
特性
IUPAC Name |
4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-21-9-5-8-17-16(20)14-10-13(11-18-14)15(19)12-6-3-2-4-7-12/h2-4,6-7,10-11,18H,5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDILIQJXWQNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine](/img/structure/B2843046.png)
![7-Benzyl-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione](/img/structure/B2843050.png)
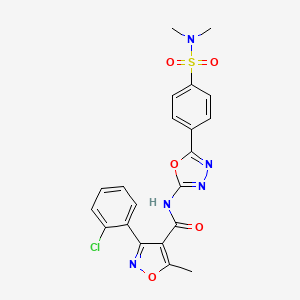
![N-butyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2843052.png)
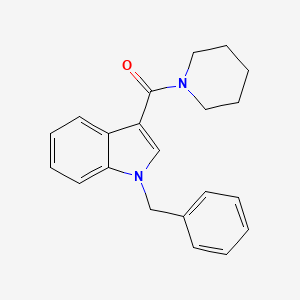
![N-(2-chlorophenyl)-2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2843057.png)
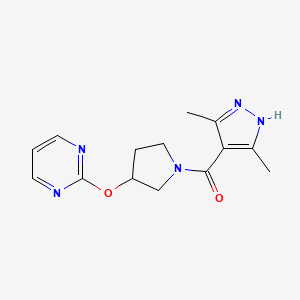
![2-(4-chlorophenyl)-3-[2-nitro-1-(2-thienyl)ethyl]-1H-indole](/img/structure/B2843059.png)

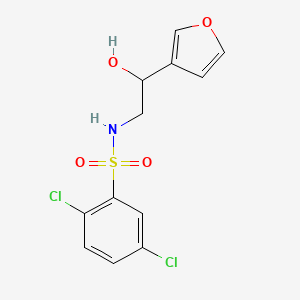
![Methyl (5-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2843063.png)
